

Target Validation of Edaglitazone on PPAR γ : An In-depth Technical Guide

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Compound of Interest

Compound Name: *Edaglitazone*

Cat. No.: *B10768922*

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Abstract

Edaglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor gamma (PPAR γ), a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism. This technical guide provides a comprehensive overview of the target validation of **Edaglitazone** on PPAR γ , detailing its mechanism of action, binding characteristics, and downstream effects on gene expression. This document summarizes key quantitative data, provides detailed experimental protocols for the validation assays, and includes visualizations of the relevant signaling pathways and experimental workflows.

Introduction to PPAR γ and Edaglitazone

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. The PPAR subfamily consists of three isoforms: PPAR α , PPAR δ (also known as PPAR β), and PPAR γ . PPAR γ is highly expressed in adipose tissue and plays a critical role in the regulation of adipocyte differentiation, lipid storage, and insulin sensitivity. Upon activation by a ligand, PPAR γ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.

Edaglitazone is a thiazolidinedione that has been identified as a potent and selective agonist for PPAR γ . Its activation of PPAR γ leads to a cascade of downstream events that ultimately improve insulin sensitivity, making it a potential therapeutic agent for type 2 diabetes.

Edaglitazone's Interaction with PPAR γ : Quantitative Analysis

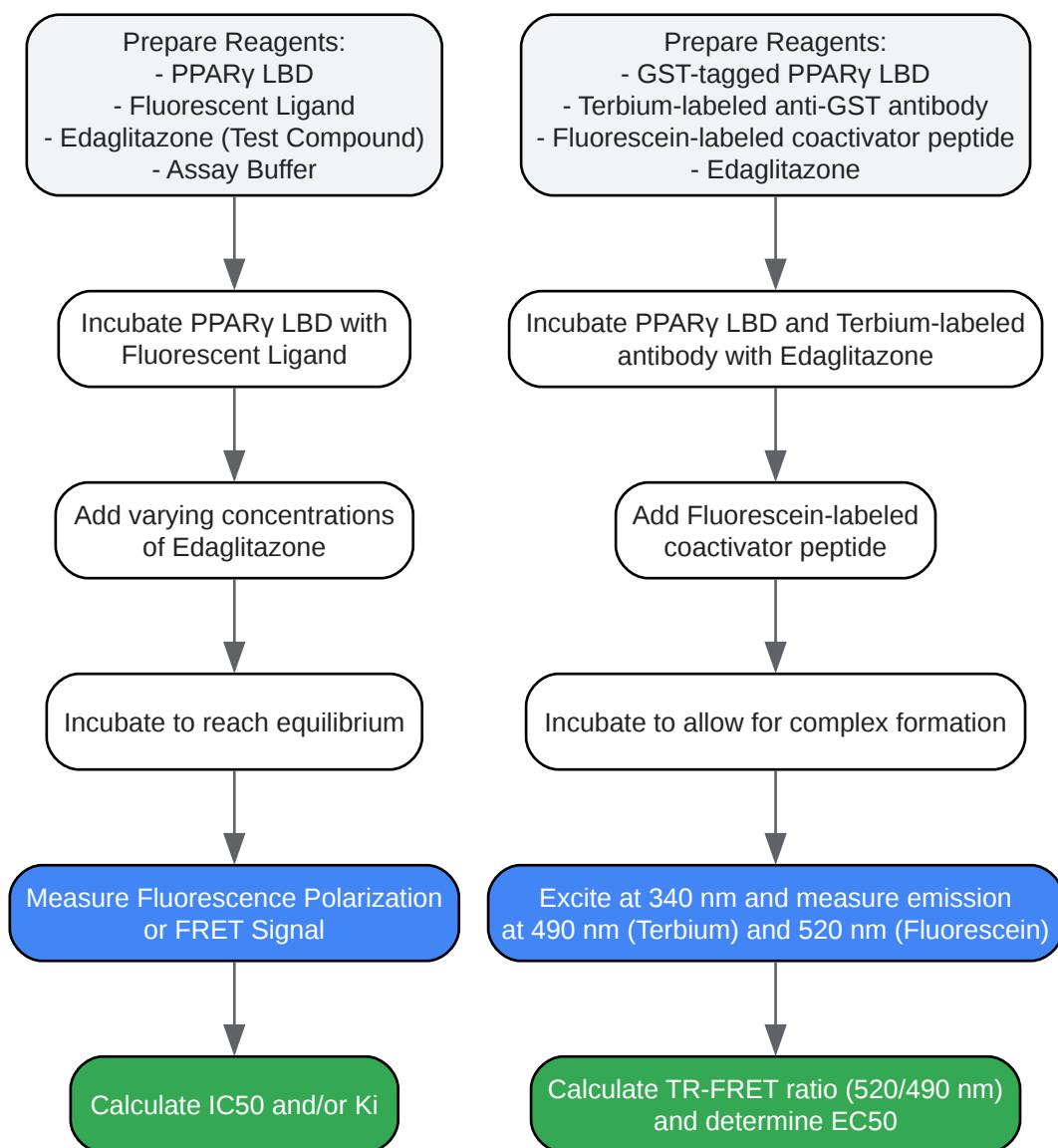
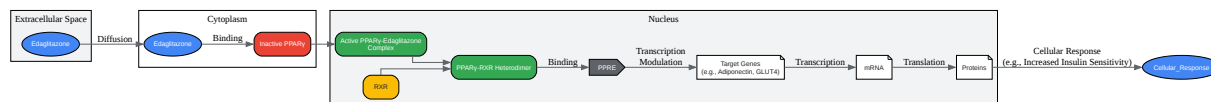
Edaglitazone demonstrates high potency and selectivity in activating PPAR γ . The following table summarizes the key quantitative metrics that validate its efficacy as a PPAR γ agonist.

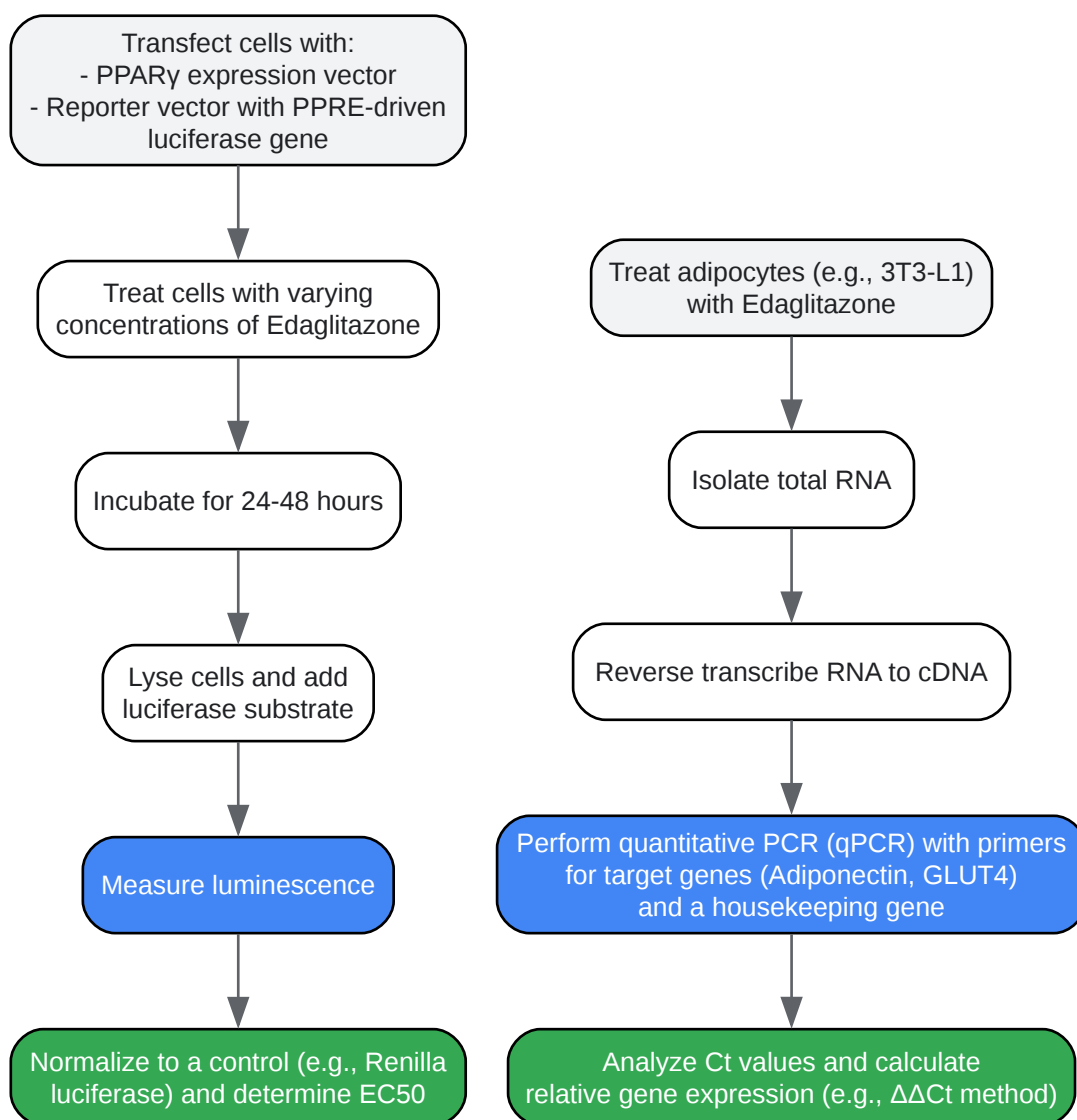
Parameter	Value	Assay Type	Reference
EC50 for PPAR γ	35.6 nM	Cofactor Recruitment Assay	[1][2]
EC50 for PPAR α	1053 nM	Cofactor Recruitment Assay	[1][2]
Selectivity (PPAR α /PPAR γ)	~30-fold	Cofactor Recruitment Assay	[1]
Relative Potency	>100 times more potent than Ciglitazone	Not specified	

Note: While EC50 values from cofactor recruitment assays are available, specific binding affinity constants such as K_i or K_d for **Edaglitazone** with PPAR γ are not readily available in published literature.

Signaling Pathway of Edaglitazone-Mediated PPAR γ Activation

The binding of **Edaglitazone** to PPAR γ initiates a series of molecular events that lead to the regulation of target gene expression. The signaling pathway is depicted in the diagram below.





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References

- 1. Edaglitazone | PPARγ | Tocris Bioscience [[tocris.com](https://www.tocris.com)]
- 2. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]

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